N-(1,2,2-Triethoxyethyl)prop-2-enamide

Description

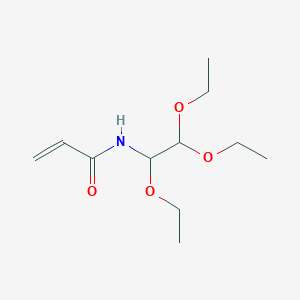

N-(1,2,2-Triethoxyethyl)prop-2-enamide is an acrylamide derivative characterized by a triethoxyethyl substituent attached to the nitrogen atom of the prop-2-enamide backbone.

Properties

CAS No. |

112642-91-8 |

|---|---|

Molecular Formula |

C11H21NO4 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-(1,2,2-triethoxyethyl)prop-2-enamide |

InChI |

InChI=1S/C11H21NO4/c1-5-9(13)12-10(14-6-2)11(15-7-3)16-8-4/h5,10-11H,1,6-8H2,2-4H3,(H,12,13) |

InChI Key |

JFMPAXBXAPEQOH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(OCC)OCC)NC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,2-Triethoxyethyl)prop-2-enamide involves the reaction of 2,2-diethoxyacetaldehyde with acrylamide in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, with the aldehyde and amide reacting to form the desired product. The reaction can be represented as follows:

2,2-diethoxyacetaldehyde+acrylamide→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-(1,2,2-Triethoxyethyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triethoxyethyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(1,2,2-Triethoxyethyl)prop-2-enamide has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,2,2-Triethoxyethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The triethoxyethyl group in the target compound increases steric bulk and lipophilicity compared to the dimethoxyethyl or hydroxymethyl analogs. This may enhance solubility in nonpolar solvents but reduce reactivity in aqueous systems. N-Methylolacrylamide’s hydroxymethyl group enables hydrogen bonding, making it reactive in crosslinking reactions but also raises toxicity concerns .

Molecular Weight Trends :

- The triethoxyethyl variant has the highest molecular weight (243.3 vs. 159.18 and 101.10), which could influence diffusion rates in polymer matrices or pharmacokinetics in drug delivery.

N-(2,2-Dimethoxyethyl)prop-2-enamide

- Production Scalability : highlights advanced GMP-compliant facilities for synthesizing this compound, including independent production lines and analytical instrumentation (e.g., HPLC, IR). This infrastructure supports its use in regulated pharmaceutical intermediates .

- Market Relevance : Frequent transaction data in suggest commercial demand, though specific applications remain undisclosed.

N-Methylolacrylamide

- This limits its use in consumer products but retains niche industrial roles .

- Reactivity : The hydroxymethyl group participates in condensation reactions, enabling covalent bonding in resins and coatings.

Target Compound (Inferred Properties)

- Hypothetical Advantages : The triethoxyethyl group may reduce toxicity compared to N-Methylolacrylamide by avoiding formaldehyde generation. Its ether linkages could improve hydrolytic stability in storage.

- Potential Applications: Likely candidates include photoinitiators, specialty polymers, or prodrugs requiring controlled release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.